molecular formula C18H18O2 B3096598 (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1287195-22-5

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3096598
CAS RN: 1287195-22-5
M. Wt: 266.3 g/mol
InChI Key: IHDVIRUHXJHBCJ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is an organic compound with a molecular formula of C17H18O2. It is a yellow crystalline powder and is commonly used in scientific research as a building block for the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. By inhibiting these enzymes, (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has anti-inflammatory, antimicrobial, and anticancer activities. In vivo studies have shown that (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has analgesic and anti-inflammatory effects in animal models of inflammation and pain. However, more research is needed to fully understand the biochemical and physiological effects of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one in lab experiments is its relatively easy and cost-effective synthesis method. (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is also stable and has a long shelf-life, making it a convenient building block for the synthesis of various chemical compounds. However, one of the limitations of using (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. One direction is to study the mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one in more detail, in order to fully understand its biochemical and physiological effects. Another direction is to explore the potential of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the synthesis of new derivatives of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one may lead to the discovery of new bioactive compounds.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has been widely used in scientific research as a building block for the synthesis of various chemical compounds. It is commonly used in the synthesis of chalcones, which are important precursors for the synthesis of various bioactive compounds, such as flavonoids, isoflavonoids, and aurones. (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antimicrobial agents, and anticancer agents.

properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-12H,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDVIRUHXJHBCJ-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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